3-(4-Fluorophenyl)-2-methyl-7-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Fluorophenyl)-2-methyl-7-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine and methyl groups in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-methyl-7-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 2-methyl-3-oxobutanoic acid to form an intermediate, which is then cyclized with 2-methylphenylhydrazine under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-methyl-7-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
3-(4-Fluorophenyl)-2-methyl-7-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique substitution pattern, which enhances its biological activity and chemical stability. The presence of both fluorine and methyl groups contributes to its distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C20H16FN3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-7-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H16FN3/c1-13-5-3-4-6-17(13)18-11-12-22-20-19(14(2)23-24(18)20)15-7-9-16(21)10-8-15/h3-12H,1-2H3 |
InChI Key |
HLNFYACOCNCVEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=NC3=C(C(=NN23)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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